5-(Glycylamino)-2-hydroxybenzoic acid
Description
Properties
CAS No. |
90558-19-3 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
5-[(2-aminoacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10N2O4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4,10H2,(H,11,13)(H,14,15) |
InChI Key |
GUJASGLWGQLJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Industrial Preparation via Kolbe-Schmitt Reaction and Catalytic Carriers
A prevalent industrial method involves the Kolbe-Schmitt reaction of p-aminophenol or its salts with carbon dioxide under high temperature and pressure conditions, catalyzed by inexpensive catalytic carriers such as sodium chloride or potassium chloride. The reaction parameters are carefully controlled to optimize yield and purity:
| Parameter | Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 180–220 °C (preferably 190–200 °C) | High temperature to facilitate carboxylation |
| Reaction Pressure | 1.0–3.0 MPa (preferably 1.5–2.5 MPa) | High pressure CO₂ environment |
| Catalytic Carrier | NaCl, KCl, MgCl₂, CaCl₂, Na₂SO₄ | Sodium chloride preferred for cost and stability |
| Solid Alkali | Na₂CO₃, K₂CO₃, NaOH, KOH | Required when starting from p-aminophenol |
| Reductive Agent | Sodium borohydride, potassium borohydride, V-Brite B, sodium sulphite | Used post-reaction to reduce intermediates |
| pH Adjustment Acid | Hydrochloric acid, sulfuric acid, nitric acid | Adjusted to pH 1.0–6.0 to precipitate product |
- The p-aminophenol (or its salt) is reacted with carbon dioxide in an autoclave with catalytic carrier and solid alkali.
- After reaction completion, the mixture is dissolved in water, and a reductive agent is added to reduce any intermediates.
- The solution is filtered, and the filtrate's pH is adjusted with acid to precipitate 2-hydroxy-5-aminobenzoic acid.
- The precipitate is washed and purified, yielding a product with HPLC purity exceeding 99%.
- Single-step reaction with short production cycle.
- High yield (up to 87%) and high purity (above 99%).
- Use of inexpensive and readily available raw materials.
- Reduced wear on high-pressure equipment due to catalytic carrier choice.
Example Data from Patent Embodiment:
| Component | Amount (g) | Conditions | Outcome |
|---|---|---|---|
| p-Aminophenol | 16 | 200 °C, 1.8 MPa CO₂, 6 hours | 2-hydroxy-5-aminobenzoic acid, 87% yield, 99.6% purity |
| Sodium chloride | 43 | Catalyst | Facilitates reaction |
| Sodium hydrosulphite | 200 mL (solution) | Reductive agent post-reaction | Ensures reduction of intermediates |
This method is detailed in CN Patent CN103880694A and represents a robust industrial approach for synthesizing the key intermediate 2-hydroxy-5-aminobenzoic acid.
Introduction of the Glycylamino Group to Form this compound
The next critical step is the substitution of the amino group at the 5-position with a glycylamino moiety. This involves coupling 2-hydroxy-5-aminobenzoic acid with glycine or a protected glycine derivative.
Amide Bond Formation via Activated Ester or Carbodiimide Coupling
The common synthetic strategy involves activating the carboxyl group of glycine or its derivative (e.g., glycine methyl ester) and coupling it to the amino group of 2-hydroxy-5-aminobenzoic acid to form the amide bond.
| Reagents and Conditions | Details | Purpose |
|---|---|---|
| Coupling Agents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide) | Activate carboxyl group for amide bond formation |
| Additives | HOBt (1-hydroxybenzotriazole), NHS (N-hydroxysuccinimide) | Improve coupling efficiency and reduce side reactions |
| Solvent | DMF (dimethylformamide), DMSO (dimethyl sulfoxide) | Dissolve reactants and reagents |
| Temperature | 0–25 °C | Control reaction rate and selectivity |
| Purification | Recrystallization or chromatography | Obtain pure this compound |
This method is well-established in peptide synthesis and amide bond formation chemistry. It allows for high specificity and yield of the target compound.
Alternative Synthetic Routes and Derivative Preparation
While the direct coupling method is standard, alternative approaches have been reported for related 2-hydroxy-5-substituted benzoic acid derivatives, which may be adapted for glycylamino substitution.
Substitution via Phenylalkyl Methanesulfonate Intermediates
A Canadian patent (CA2705496A1) describes a method for preparing 2-hydroxy-5-(substituted)phenylalkylaminobenzoic acid derivatives by reacting phenylalkyl methanesulfonate with alkyl 5-aminosalicylate. Although this method focuses on phenylalkyl substituents, the principles of nucleophilic substitution and salt formation may be adapted for glycylamino derivatives.
| Step | Description |
|---|---|
| Preparation of Methanesulfonate | Phenylalkyl methanesulfonate synthesized as alkylating agent |
| Nucleophilic Substitution | Reaction with alkyl 5-aminosalicylate to form intermediate |
| Hydrolysis and Salt Formation | Conversion to acid or salt form of target compound |
This method emphasizes scalability and purity, which are critical for pharmaceutical applications.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Kolbe-Schmitt Reaction + Reduction | p-Aminophenol + CO₂ + catalytic carrier → 2-hydroxy-5-aminobenzoic acid → reduction and acidification | High yield, industrial scale, cost-effective | Requires high pressure and temperature |
| Amide Coupling with Glycine | Activation of glycine carboxyl + coupling with 2-hydroxy-5-aminobenzoic acid | High specificity, well-established chemistry | Requires coupling agents, purification needed |
| Phenylalkyl Methanesulfonate Route | Alkylation of aminobenzoate esters with phenylalkyl methanesulfonate | Suitable for derivatives, scalable | More complex intermediates, potential impurities |
Professional Notes and Considerations
- The Kolbe-Schmitt method is the most practical for producing the amino-substituted benzoic acid precursor on an industrial scale due to its efficiency and cost-effectiveness.
- The subsequent glycylamino substitution requires careful control of reaction conditions to prevent side reactions and ensure high purity.
- The use of modern coupling agents and protecting groups can enhance yields and reduce impurities.
- Purification steps such as recrystallization, chromatography, and pH adjustment are critical to meet pharmaceutical-grade standards.
- Safety considerations include handling high-pressure CO₂ reactions and toxic reagents like carbodiimides.
Chemical Reactions Analysis
Types of Reactions: 5-(Glycylamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides
Scientific Research Applications
Chemistry: 5-(Glycylamino)-2-hydroxybenzoic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its amino acid component makes it a useful tool for investigating protein structure and function .
Medicine: The compound’s anti-inflammatory properties make it a candidate for drug development. It can be explored for its potential to treat conditions like arthritis and other inflammatory diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds .
Mechanism of Action
The mechanism of action of 5-(Glycylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group on the benzene ring can participate in hydrogen bonding, while the amino group can form ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs of 5-ASA include:
Key Observations :
- Lipophilicity vs. Solubility: Bulky substituents (e.g., bis(3-methylbut-2-enyl)) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility . In contrast, the glycylamino group introduces a zwitterionic character, likely enhancing solubility.
- Stability: 5-ASA derivatives with reducing sugars (e.g., lactose) undergo Maillard reactions, forming degradants like 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid . Glycylamino’s stability under similar conditions remains unstudied but warrants investigation.
Anti-Inflammatory Effects
- 5-[(4-Carboxybutanoyl)Amino]-2-hydroxybenzoic acid: Demonstrates prolonged plasma half-life (4.2 hours in rats) and significant anti-inflammatory activity in preclinical models .
- 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid: Reduces oxidative stress markers (e.g., MDA) by 60% in vitro and attenuates inflammation in mice .
Anti-Aging and Stress Resistance
- 5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid: Enhances thermotolerance in C. Glycylamino’s impact on stress response pathways remains unexplored.
Pharmacokinetics and Toxicity
- Absorption: Derivatives with carboxy groups (e.g., 4-carboxybutanoyl) show delayed absorption (Tmax = 2 hours) compared to 5-ASA (Tmax = 0.5 hours) . Glycylamino’s zwitterionic nature may alter absorption kinetics.
- Metabolism: 5-ASA undergoes acetylation to N-acetyl-5-ASA, while sulfasalazine is cleaved by gut bacteria . Glycylamino’s metabolic fate could involve glycine cleavage or renal excretion.
- Toxicity: Bromo-containing derivatives exhibit low acute toxicity (LD50 > 2000 mg/kg in rats) . Glycylamino’s safety profile requires empirical validation.
Biological Activity
5-(Glycylamino)-2-hydroxybenzoic acid, also known by its chemical structure and designation, is a derivative of salicylic acid that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and an amino acid moiety, which contributes to its solubility and interaction with biological targets. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in metabolic pathways. Notably, it has been studied as a selective inhibitor of sirtuin 5 (SIRT5), an enzyme implicated in metabolic regulation and cancer progression.
Inhibition of SIRT5
Research indicates that this compound stabilizes the SIRT5 protein, enhancing its activity in a dose-dependent manner. This stabilization is crucial for inhibiting SIRT5's deacetylase activity, which has implications for cancer therapies. The compound exhibits moderate inhibitory activity with an IC50 value of approximately 26.4 ± 0.8 μM against SIRT5, demonstrating significant selectivity over other sirtuin family members (SIRT1, SIRT2, SIRT3) .
Analgesic and Anti-inflammatory Effects
In addition to its role as a SIRT5 inhibitor, studies have highlighted the analgesic properties of this compound. Its derivatives have shown promising results in reducing pain in various experimental models.
- Anti-nociceptive Activity : The compound has been evaluated using the writhing test induced by acetic acid and the hot plate test, demonstrating significant reductions in pain behavior compared to controls.
- Anti-inflammatory Properties : It has also shown efficacy in reducing edema formation in carrageenan-induced paw edema models .
Case Study: Cancer Treatment
A study conducted on the effects of this compound on non-small cell lung cancer cells indicated that this compound could inhibit tumor growth through its action on metabolic pathways regulated by SIRT5. The results suggested a potential application for this compound in developing targeted cancer therapies .
Case Study: Pain Management
In pharmacological assessments, this compound demonstrated superior analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its effectiveness was quantified using various pain models, where it exhibited lower effective doses than acetaminophen and aspirin derivatives .
Research Findings Summary
| Parameter | Value/Observation |
|---|---|
| Chemical Formula | C₉H₁₀N₂O₃ |
| SIRT5 IC50 | 26.4 ± 0.8 μM |
| Analgesic ED50 | 4.95 mg/kg |
| Selectivity | High selectivity over SIRT1, SIRT2, SIRT3 |
| Anti-inflammatory Activity | Significant reduction in edema formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
